molecular formula C21H21N3O4S B5054396 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide

カタログ番号 B5054396
分子量: 411.5 g/mol
InChIキー: ZWJFCZXKKIAQFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been studied extensively in recent years. This compound has shown promise in a variety of scientific research applications, particularly in the field of neuroscience. In

作用機序

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide inhibits the activity of RhoA by binding to a specific site on the protein. This binding prevents RhoA from interacting with its downstream effectors, which in turn reduces neuronal excitability and inhibits the onset of seizures.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of multiple sclerosis. 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to promote axonal regeneration in the spinal cord following injury.

実験室実験の利点と制限

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and is commercially available from several sources. In addition, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have good bioavailability and can be administered orally or intraperitoneally. However, there are also some limitations to the use of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to maintain therapeutic levels over an extended period of time.

将来の方向性

There are several future directions for research on 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide. One potential area of focus is the development of more potent and selective inhibitors of RhoA. Another area of interest is the use of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of epilepsy and other neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide and to identify potential new applications for this compound in the field of neuroscience.

合成法

The synthesis of 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 4-nitrobenzenesulfonyl chloride to yield 4-ethoxy-N-(4-nitrophenyl)benzenesulfonamide. This compound is then reduced to 4-ethoxy-N-(4-aminophenyl)benzenesulfonamide, which is further reacted with 3-pyridinecarboxaldehyde to yield 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide.

科学的研究の応用

2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied extensively in the field of neuroscience, particularly in the context of epilepsy and other neurological disorders. This compound has been shown to inhibit the activity of the small GTPase RhoA, which is involved in the regulation of neuronal excitability. By inhibiting RhoA, 2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to reduce seizure activity in animal models of epilepsy.

特性

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-28-17-9-11-18(12-10-17)29(26,27)24-20-8-4-3-7-19(20)21(25)23-15-16-6-5-13-22-14-16/h3-14,24H,2,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJFCZXKKIAQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。